molecular formula C15H17N5O3 B6497169 N-(2-hydroxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946335-08-6

N-(2-hydroxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B6497169
CAS RN: 946335-08-6
M. Wt: 315.33 g/mol
InChI Key: XUFSMPUTCWCUKH-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazole-3-carboxamides have been synthesized from esters and amines under neutral conditions . Another method involves the construction of the 1,2,4-triazine ring on the basis of azoles .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR, NMR, and mass spectrometry . High pressure can also affect the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions of this compound could involve various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as IR, NMR, and mass spectrometry . High pressure can also affect the properties of similar compounds .

Mechanism of Action

The mechanism of action would likely depend on the intended use of the compound. For example, some indole derivatives have been found to inhibit various enzymes and proteins, which could potentially be a mechanism of action for this compound .

Safety and Hazards

The safety and hazards of this compound would likely depend on its intended use and how it is handled. For example, a process for synthesizing a related compound was described as safe, with impurity profiles and control measures in place .

Future Directions

Future research could involve testing this compound for various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Additionally, the compound could be further optimized for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-(2-hydroxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-10(21)9-16-13(22)12-14(23)20-8-7-19(15(20)18-17-12)11-5-3-2-4-6-11/h2-6,10,21H,7-9H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFSMPUTCWCUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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